1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds characterized by a fused chromene-pyrrole-dione scaffold. This compound features a 3,4-dimethoxyphenyl group at position 1, a methyl group at position 7, and a 3-(propan-2-yloxy)propyl chain at position 2 (Figure 1).
The synthesis of such compounds typically involves a multicomponent reaction (MCR) protocol using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The method allows for high functional group tolerance, enabling the incorporation of diverse substituents, as demonstrated by the generation of 223 derivatives in prior studies .
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO6/c1-15(2)32-12-6-11-27-23(17-8-10-20(30-4)21(14-17)31-5)22-24(28)18-13-16(3)7-9-19(18)33-25(22)26(27)29/h7-10,13-15,23H,6,11-12H2,1-5H3 |
InChI Key |
KTINBNQMDCWQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrrole derivative under acidic conditions to form the chromeno-pyrrole core. This intermediate is then subjected to further functionalization to introduce the propan-2-yloxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family allows for systematic comparisons. Below, key analogs are analyzed for substituent effects, synthetic yields, and spectral properties.
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy, methyl) generally correlate with moderate yields (52–62%), while electron-withdrawing groups (e.g., Cl) paired with aromatic amines (e.g., phenethyl) achieve higher yields (72%) .
- The target compound’s 3-(propan-2-yloxy)propyl chain may enhance solubility compared to shorter alkyl or aromatic substituents, though this requires experimental validation.
Spectral Signatures :
- The 3,4-dimethoxyphenyl group in the target compound would likely produce distinct aromatic proton signals (δ ~6.6–7.6 ppm) and methoxy resonances (δ ~3.6–3.8 ppm), similar to compound 4{4–19-7} .
- The 3-(propan-2-yloxy)propyl chain may show split signals for the propyl backbone (δ ~1.0–4.0 ppm) and isopropoxy methyl groups (δ ~1.2–1.4 ppm).
Synthetic Flexibility :
- The MCR protocol tolerates diverse substituents, including halogens (Cl), heteroaromatics (furan), and hydroxyl groups, enabling rapid library generation .
- Substituents at position 2 (e.g., phenethyl vs. furan-2-ylmethyl) influence reaction times, with electron-deficient aldehydes requiring shorter heating (15–20 min) .
Biological Potential: While biological data for the target compound is unavailable, analogs like 4{8–11-24} and 4{9–5-21} are candidates for drug discovery due to their structural complexity and high purity (>95% HPLC) .
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the class of pyrrole derivatives. Its structural features include a chromeno-pyrrole core that is likely to influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 457.52 g/mol. The unique combination of functional groups, including dimethoxyphenyl and propan-2-yloxy substituents, may enhance its solubility and bioavailability compared to related compounds.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.52 g/mol |
| Core Structure | Chromeno-pyrrole derivative |
Biological Activity
Preliminary studies indicate that compounds similar to 1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities:
- Antioxidant Activity : The compound may possess antioxidant properties due to the presence of phenolic groups, which can scavenge free radicals.
- Anticancer Potential : Initial studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro.
The biological activities are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways associated with apoptosis and cell proliferation.
Anticancer Activity
Research has demonstrated that structurally related compounds exhibit significant anticancer activity. For instance:
- A study published in Journal of Medicinal Chemistry found that derivatives with similar chromeno-pyrrole structures showed potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
Anti-inflammatory Studies
In a recent investigation into anti-inflammatory properties, it was found that a related compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Properties
A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that similar compounds effectively scavenged free radicals, indicating their potential as natural antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
